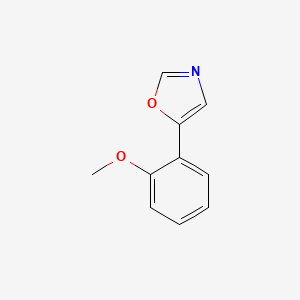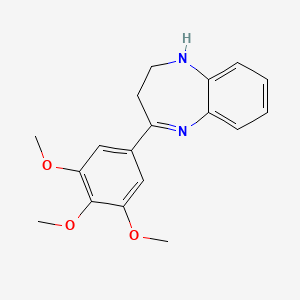![molecular formula C11H17NO3 B1317545 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine CAS No. 126415-03-0](/img/structure/B1317545.png)
2-[2-(2-Methoxyethoxy)ethoxy]phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is an organic compound with the molecular formula C11H17NO3 It is a derivative of phenylamine, where the phenyl group is substituted with a triethylene glycol monomethyl ether chain
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine . These factors could include pH, temperature, presence of other molecules, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine typically involves the reaction of phenylamine with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ether chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenylamine derivatives .
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxy]phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A similar compound with an additional hydroxyl group.
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: A carboxylic acid derivative with similar ether chains.
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde: A benzaldehyde derivative with similar ether chains
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the triethylene glycol monomethyl ether chain. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-6-7-14-8-9-15-11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFIXVODFAGRSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

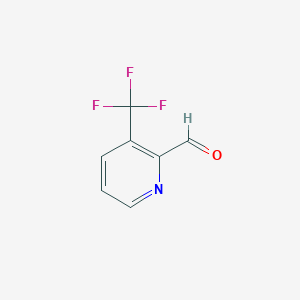
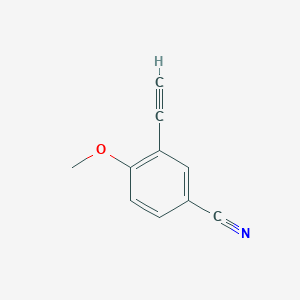
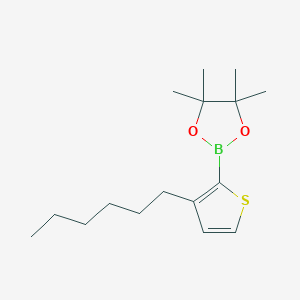

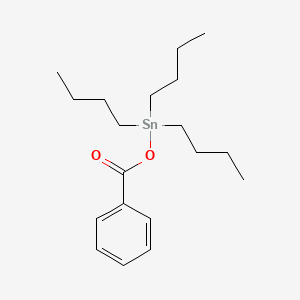
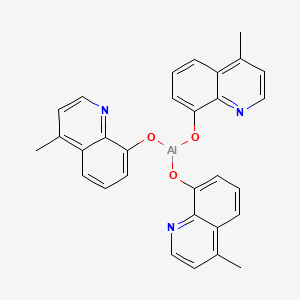
![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)
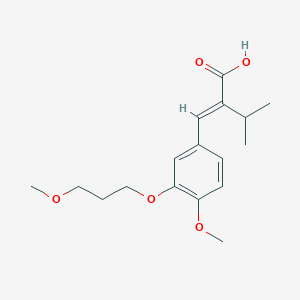
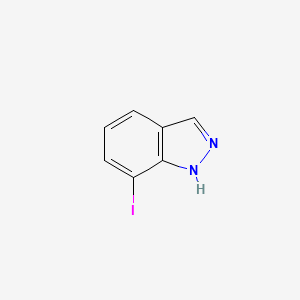
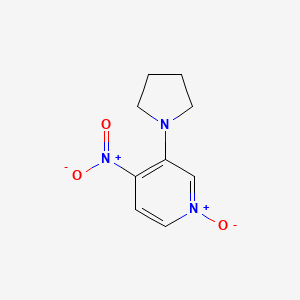
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
